Bensulfuron-methyl

Description

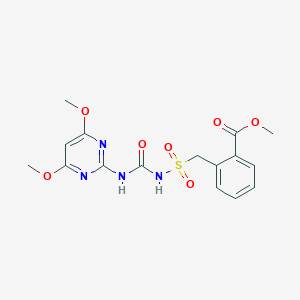

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQFTWRPUQYINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024164 | |

| Record name | Bensulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83055-99-6 | |

| Record name | Bensulfuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83055-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bensulfuron-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083055996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bensulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulfonyl)-o-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulphonyl)-o-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWL4I737BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bensulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and key intermediates involved in the production of Bensulfuron-methyl, a selective sulfonylurea herbicide. The information presented is collated from various scientific and patent literature, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that primarily involves the preparation of two key intermediates, followed by their condensation to form the final product. The core of the synthesis lies in the formation of a sulfonylurea bridge between a pyrimidine (B1678525) moiety and a substituted benzene (B151609) ring.

The two primary intermediates are:

-

o-Methoxycarbonylbenzylsulfonyl Isocyanate

The general synthetic approach involves the independent synthesis of these two intermediates, followed by their reaction to yield this compound.

Synthesis of Intermediates

Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP)

Several synthetic routes for ADMP have been reported, with the most common starting materials being guanidine (B92328) salts with diethyl malonate or malononitrile (B47326).

Route 1: From Guanidine Nitrate (B79036) and Diethyl Malonate

This traditional method involves a two-step process: the cyclization of guanidine nitrate and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine, followed by a methylation reaction.[1]

Experimental Protocol:

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine [1][2]

-

To a 500 mL four-necked flask, add guanidine nitrate and diethyl malonate in a molar ratio of 1-1.5:1.

-

Add anhydrous methanol (B129727) (5-40 mL) and stir to form a mixed solution.

-

At a temperature of 40-60°C, add liquid sodium methoxide (B1231860) dropwise at a constant speed.

-

After the addition is complete, heat the mixture to 68°C and reflux for 3.5 hours.

-

Distill to recover the methanol, leaving a white solid.

-

Dissolve the solid in water, filter to remove any insoluble materials, and adjust the pH to 5-6 with 0.1 M HCl to precipitate the product.

-

Filter, wash with water, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.

Step 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine [1]

-

In a 150 mL autoclave, place 25.4 g of 2-amino-4,6-dihydroxypyrimidine, 72 g of dimethyl carbonate (molar ratio 1:4), and a catalyst (e.g., 1.27 g hydrotalcite or 0.4 g NaOH).

-

Heat the mixture to 140°C for 8 hours.

-

After cooling, remove the insoluble solids by filtration.

-

The filtrate is distilled under reduced pressure (0.05 atm, 40°C) to obtain crude 2-amino-4,6-dimethoxypyrimidine.

-

Recrystallize the crude product from ethyl acetate (B1210297) to yield the pure compound.

Route 2: From Malononitrile

This alternative route involves the reaction of malononitrile with methanol and hydrogen chloride, followed by cyclization.[3]

Experimental Protocol:

-

In a reactor, charge toluene (B28343) and malononitrile.

-

Add methanol while stirring at room temperature.

-

Pass dry HCl gas through the reaction mixture at a temperature of 0-20°C to form 3-amino-3-methoxy-N-cyano-2-propenimidate.

-

The resulting intermediate is then cyclized in the presence of a base to yield 2-amino-4,6-dimethoxypyrimidine.

| Reactant/Product | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Route 1, Step 1 | ||||||

| Guanidine Nitrate:Diethyl Malonate | 1.2:1 | 68 | 3.5 | 95 | - | |

| Guanidine Nitrate:Diethyl Malonate | 1:1 | 68 | 3.5 | 83 | - | |

| Route 1, Step 2 | ||||||

| 2-amino-4,6-dihydroxypyrimidine:Dimethyl Carbonate | 1:4 | 140 | 8 | 28.6 | >99 | |

| Route 2 | ||||||

| Malononitrile | - | 0-20 (HCl addition) | - | 77+ | >99 |

Table 1: Quantitative Data for the Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Synthesis of o-Methoxycarbonylbenzylsulfonyl Isocyanate

This intermediate is typically synthesized from a corresponding sulfonamide, which is then converted to the isocyanate.

Experimental Protocol:

Step 1: Synthesis of o-Methoxycarbonylbenzyl Sulfonamide

While specific protocols for this exact sulfonamide are not detailed in the provided search results, a general approach involves the chlorosulfonation of a suitable precursor followed by amination. A related synthesis for methyl 2-methoxy-5-sulfamoylbenzoate is provided as a reference.

Step 2: Synthesis of o-Methoxycarbonylbenzylsulfonyl Isocyanate

The sulfonamide is reacted with phosgene (B1210022) or a phosgene substitute to form the isocyanate.

-

In a photochemical kettle, add a xylene solution of benzylsulfamide (B89561) and a catalyst such as n-butyl isocyanate.

-

Introduce phosgene gas into the mixture. The reaction temperature is maintained at 100-120°C for 2-4 hours to synthesize o-methoxycarbonylbenzyl sulfamide (B24259).

-

The resulting sulfamide is then further reacted with phosgene to yield the o-methoxycarbonylbenzylsulfonyl isocyanate.

-

Excess phosgene and solvent are removed by gas stripping.

| Reactant/Product | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phosgene:Benzylsulfamide suspension | 2-4:1 | 100-120 | 2-4 | - |

Table 2: Quantitative Data for the Synthesis of o-Methoxycarbonylbenzylsulfonyl Isocyanate

Final Condensation to this compound

The final step in the synthesis is the condensation of 2-amino-4,6-dimethoxypyrimidine with o-methoxycarbonylbenzylsulfonyl isocyanate.

Experimental Protocol:

-

In a synthesis reactor, continuously add the o-methoxycarbonylbenzylsulfonyl isocyanate and 2-amino-4,6-dimethoxypyrimidine in a molar ratio of 1:1.02.

-

Maintain the reaction temperature between 50-60°C for 2-7 hours.

-

Transfer the material to an insulation reaction still and maintain the temperature at 60-70°C for 1-3 hours.

-

The product, this compound, is then isolated by centrifugal separation.

| Reactant/Product | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isocyanate:ADMP | 1:1.02 | 50-60 | 2-7 | up to 98 | |

| Insulation Reaction | - | 60-70 | 1-3 | - |

Table 3: Quantitative Data for the Final Condensation Step

References

Bensulfuron-methyl: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Molecular Structure, Properties, and Mechanism of Action of Bensulfuron-methyl for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a selective systemic herbicide belonging to the sulfonylurea class of compounds. It is widely utilized for the control of broadleaf weeds and sedges in rice and wheat crops. Its efficacy stems from the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the molecular and functional characteristics of this compound, including its chemical structure, physicochemical properties, detailed experimental protocols for its analysis, and its mechanism of action.

Molecular Structure and Chemical Identity

This compound is chemically known as methyl 2-[[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]methyl]benzoate[1][2]. Its fundamental chemical identity is summarized in the table below.

| Identifier | Value |

| CAS Number | 83055-99-6[1][3][4] |

| Molecular Formula | C₁₆H₁₈N₄O₇S |

| Molecular Weight | 410.4 g/mol |

| Canonical SMILES | COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC |

| InChIKey | XMQFTWRPUQYINF-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate and biological activity.

| Property | Value |

| Appearance | White to pale yellow, odorless solid |

| Melting Point | 185-188°C |

| Solubility in Water | 2.9 mg/L (pH 5, 25°C), 1200 mg/L (pH 8, 25°C) |

| Solubility in Organic Solvents (at 20°C) | Acetone: 1.38 g/L, Acetonitrile: 5.38 g/L, Dichloromethane: 11.7 g/L, Ethyl acetate: 1.66 g/L, n-Hexane: >0.01 g/L, Xylene: 0.280 g/L |

| Vapor Pressure | 2.8 x 10⁻⁹ mPa (25°C) |

| LogP (Octanol-Water Partition Coefficient) | -0.62 (pH 7, 30°C) |

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound's herbicidal activity is derived from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and overall plant growth. By blocking ALS, this compound disrupts these vital processes, leading to the cessation of cell division and eventual death of susceptible plants.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process. A generalized protocol is outlined below, based on described chemical syntheses:

Step 1: Preparation of 2-amino-4,6-dimethoxypyrimidine This intermediate is typically synthesized by chlorinating and subsequently methoxylating pyrimidine (B1678525) derivatives.

Step 2: Synthesis of o-(methyl formate)benzyl sulfonyl isocyanate This key intermediate can be prepared by reacting o-methyl formate (B1220265) benzyl (B1604629) sulfamide (B24259) with bis(trichloromethyl) carbonate in the presence of a catalyst such as n-butyl isocyanate in a solvent like xylene. The reaction mixture is heated, and trichloromethyl chloroformate is added slowly. After the reaction, the solvent and catalyst are removed, often by vacuum distillation.

Step 3: Condensation Reaction The o-(methyl formate)benzyl sulfonyl isocyanate is then reacted with 2-amino-4,6-dimethoxy pyrimidine in a suitable solvent. The reaction is typically carried out at a controlled temperature (e.g., 50-90°C). Upon completion, the product, this compound, is isolated, often through cooling, filtration, and drying.

Analytical Determination of this compound Residues

Method: High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the simultaneous determination of this compound and mefenacet (B1676149) residues in paddy water, soil, and rice plants.

a. Sample Preparation:

-

Paddy Water: Extract with methylene (B1212753) chloride.

-

Soil: Extract with an alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v).

-

Rice Plant: Extract with alkaline methylene chloride, followed by cleanup using a Florisil column.

b. Chromatographic Conditions:

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Water-methanol (30:70, v/v).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector at 238 nm.

c. Quantification:

-

Perform quantification using an external standard method.

-

Construct a calibration curve in the range of 0.05-5.00 mg/L.

Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated method for the determination of this compound in soil and sediment.

a. Sample Fortification and Extraction:

-

Fortify control soil and sediment samples with this compound at the limit of quantification (LOQ) and 10x LOQ.

-

The specific extraction procedure is not detailed in the provided summary but would typically involve solvent extraction and cleanup.

b. LC-MS/MS Conditions:

-

Analytical Technique: Liquid Chromatography with Tandem Mass Spectrometry.

-

Quantification: Use external standardization with a weighted linear curve (1/x) of a reference standard.

-

MS/MS Transitions:

-

Quantitation ion: m/z 411 to m/z 148.9.

-

Confirmation ion: m/z 411 to m/z 182.1.

-

c. Validation Parameters:

-

Assess linearity, with a correlation coefficient (r) > 0.99 being acceptable.

-

Determine method recovery from fortified samples.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is a generalized procedure based on the principles described for assaying ALS activity and its inhibition by sulfonylurea herbicides.

a. Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., hydrilla) in an extraction buffer.

-

Centrifuge the homogenate to pellet cell debris.

-

The supernatant, containing the crude enzyme extract, is used for the assay.

-

Determine the protein concentration of the extract (e.g., using the Bradford method).

b. Assay Reaction:

-

Prepare a reaction mixture containing the enzyme extract, reaction buffer, and cofactors.

-

Initiate the reaction by adding the substrate (e.g., pyruvate).

-

To measure inhibition, pre-incubate the enzyme extract with various concentrations of this compound before adding the substrate.

c. Measurement of Enzyme Activity:

-

The product of the ALS reaction is unstable and is typically converted to acetoin (B143602) by acidification and heating.

-

Quantify acetoin colorimetrically after reaction with creatine (B1669601) and α-naphthol.

d. Data Analysis:

-

Calculate the specific activity of the enzyme (e.g., in nmol acetoin per mg of protein per hour).

-

Determine the I₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity).

Conclusion

This compound remains a significant herbicide due to its high efficacy at low application rates. A thorough understanding of its molecular structure, physicochemical properties, and mechanism of action is essential for its effective and safe use, as well as for the development of new herbicidal compounds and the management of herbicide resistance. The experimental protocols provided herein offer a foundation for researchers engaged in the study of this important agrochemical.

References

- 1. apms.org [apms.org]

- 2. epa.gov [epa.gov]

- 3. [Simultaneous determination of this compound and mefenacet residues in paddy field using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102796049A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]

Toxicological Profile of Bensulfuron-methyl in Mammals: A Technical Guide

Introduction

Bensulfuron-methyl is a selective pre- and post-emergence sulfonylurea herbicide used to control annual and perennial broadleaf weeds and sedges, particularly in rice and wheat cultivation.[1][2] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.[3][4] This enzyme is absent in mammals, which is a primary contributor to the compound's low mammalian toxicity.[5] This guide provides an in-depth summary of the toxicological profile of this compound in mammalian species, compiled from regulatory assessments and scientific studies, for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. By blocking this pathway, the herbicide halts protein synthesis and cell division, leading to the death of susceptible plants. Mammals lack the ALS enzyme and this biosynthetic pathway, obtaining these essential amino acids through their diet, which accounts for the herbicide's high selectivity and low toxicity in mammalian species.

Absorption, Distribution, Metabolism, and Excretion (ADME)

In mammalian systems, this compound is rapidly metabolized and eliminated. The primary metabolic pathways include hydroxylation and O-demethylation. Studies indicate that the active substance and its metabolites do not accumulate in tissues, contributing to its low chronic toxicity profile.

Toxicological Endpoints

This compound exhibits low toxicity across a range of mammalian studies. The primary target organ identified in repeated-dose studies at high concentrations is the liver.

Acute Toxicity

This compound has a low acute toxicity profile. It is classified under EPA Toxicity Category IV for oral and inhalation routes and Category III for dermal exposure. It is not a dermal sensitizer (B1316253) and is classified as Category IV for primary eye and skin irritation.

| Table 1: Acute Toxicity of this compound | |||

| Study | Species | Route | Result |

| Acute Oral LD50 | Rat | Oral | > 5000 mg/kg bw |

| Acute Dermal LD50 | Rabbit | Dermal | > 2000 mg/kg bw |

| Acute Inhalation LC50 | Rat | Inhalation | > 5.0 mg/L |

| Primary Eye Irritation | Rabbit | Ocular | Non-irritating (Category IV) |

| Primary Dermal Irritation | Rabbit | Dermal | Non-irritating (Category IV) |

| Dermal Sensitization | Guinea Pig | Dermal | Not a sensitizer |

Repeated Dose Toxicity

The liver is the primary target organ in subchronic and chronic studies, with effects observed only at high dose levels. Effects noted in mice included increased liver weight, elevated liver enzymes (alkaline phosphatase, alanine (B10760859) transaminase, and aspartate aminotransferase), and histological changes. Similar hepatotoxicity was seen in chronic dog studies.

| Table 2: Repeated Dose Toxicity of this compound | |||||

| Study | Species | Duration | NOAEL | LOAEL | Key Findings |

| Subacute Dermal | Rat (Sprague-Dawley) | 28 days | 1000 mg/kg/day | - | No significant abnormalities in hematology, biochemistry, or histology. |

| Chronic Toxicity | Dog | 1 year | 750 ppm (approx. 19.9-21.4 mg/kg/day) | 7500 ppm (approx. 222.6-237.3 mg/kg/day) | Hepatotoxicity at the LOAEL. |

| Chronic Toxicity | Rat | 2 years | - | - | Little toxicity observed at doses up to 7,500 ppm. |

| Chronic/Oncogenicity | Mouse | 2 years | - | 5000 ppm (approx. 455-460 mg/kg/day) | Increased liver weight and histological lesions at the highest dose. |

Genotoxicity

This compound is not considered to be mutagenic. It has tested negative in a battery of in vitro and in vivo genotoxicity assays.

| Table 3: Genotoxicity of this compound | |||

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and Without S9 | Negative |

| In vitro Mammalian Cell Gene Mutation | Chinese Hamster Ovary (CHO) cells (HGPRT locus) | With and Without S9 | Negative |

| In vivo Chromosome Aberration | Rat Bone Marrow | N/A | Negative |

Carcinogenicity

Based on a lack of evidence of increased tumor incidence in long-term studies with rats and mice, this compound is classified as "not likely to be carcinogenic to humans".

Reproductive and Developmental Toxicity

This compound does not cause adverse effects on reproductive function. Developmental effects, such as skeletal variations and reduced ossification in rats and abortions in rabbits, were only observed at dose levels exceeding the limit dose, and a clear No Observed Adverse Effect Level (NOAEL) was established. It is not considered a reproductive or developmental toxicant under expected exposure levels.

| Table 4: Reproductive and Developmental Toxicity of this compound | |||

| Study | Species | NOAEL (Parental/Offspring) | Key Findings |

| Two-Generation Reproduction | Rat | 250 ppm (approx. 20-22 mg/kg/day) | Not a reproductive toxin. |

| Developmental Toxicity | Rat | - | Skeletal variations and reduced ossification only seen above the limit dose (1320 mg/kg/day). |

| Developmental Toxicity | Rabbit | - | Abortions observed only at levels above the limit dose. |

Neurotoxicity

There is no evidence of neurotoxicity produced by this compound in the available toxicology database, which includes acute and subchronic neurotoxicity studies.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on standard regulatory guidelines and published study information.

28-Day Subacute Dermal Toxicity Study

This study investigates the potential toxicity following repeated dermal application.

-

Test System: Sprague-Dawley rats (typically 12 animals/sex/group).

-

Dose Groups: A control group (vehicle only) and at least three dose groups (e.g., 250, 500, and 1000 mg/kg bw/day).

-

Administration: The test substance is applied daily to a shaved area of the back (approx. 10% of body surface area) for 6 hours per day over 28 consecutive days. The site is covered with a semi-occlusive dressing.

-

Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: At termination, blood samples are collected for hematology (e.g., red and white blood cell counts, hemoglobin, platelets) and clinical chemistry (e.g., liver enzymes like ALT, AST, ALP; kidney function tests like BUN, creatinine).

-

Pathology: All animals undergo a full necropsy. Organ weights (e.g., liver, kidneys, spleen, brain) are recorded. A comprehensive set of tissues from the control and high-dose groups are examined microscopically for histopathological changes.

Bacterial Reverse Mutation (Ames) Test

This in vitro assay assesses the potential of a substance to induce gene mutations.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (WP2uvrA).

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone.

-

Methodology (Plate Incorporation):

-

A preliminary cytotoxicity test is run to determine the appropriate dose range.

-

For the main assay, the test substance (at 5 different concentrations), negative control (vehicle), and positive controls are added to molten top agar (B569324) containing a trace amount of histidine or tryptophan.

-

The bacterial tester strain culture is added, followed by either the S9 mix or a buffer.

-

The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.

-

-

Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control, typically a two-fold or greater increase.

In Vivo Mammalian Bone Marrow Chromosome Aberration Test

This assay detects structural chromosome damage in vivo.

-

Test System: A common rodent species, preferably rats or mice.

-

Administration: The test substance is typically administered once or twice via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control and a positive control (e.g., cyclophosphamide) are included.

-

Procedure:

-

Animals are treated with a mitotic arresting agent (e.g., colchicine) at a set time before euthanasia.

-

Animals are euthanized at appropriate intervals after treatment to sample cells at the first post-treatment mitosis (e.g., 18-24 hours).

-

Bone marrow is flushed from the femurs, and cells are harvested.

-

Cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

-

Analysis: Slides are stained (e.g., with Giemsa), and at least 100 well-spread metaphases per animal are scored for structural chromosome aberrations (e.g., breaks, gaps, exchanges). The mitotic index is also calculated to assess cytotoxicity. A significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.

Conclusion

The comprehensive toxicological database for this compound indicates a low order of toxicity in mammalian species. Its high selectivity is attributed to its specific mechanism of action, inhibiting an enzyme pathway absent in mammals. It has low acute toxicity, is not genotoxic or carcinogenic, and does not pose a significant risk for reproductive, developmental, or neurological toxicity at relevant exposure levels. The primary target organ upon repeated high-dose exposure is the liver. Overall, the risk assessment based on available data supports its safety under registered use conditions.

References

- 1. Subacute dermal toxicity study of this compound in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Bensulfuron-Methyl's Mode of Action on Acetolactate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which the sulfonylurea herbicide, bensulfuron-methyl, inhibits acetolactate synthase (ALS). It covers the biochemical pathway, enzyme kinetics, binding interactions, and the experimental protocols used to elucidate this mode of action.

Introduction: The Target - Acetolactate Synthase

This compound is a highly effective, selective pre- and post-emergence herbicide.[1] Its primary mode of action is the potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) (EC 2.2.1.6).[2][3][4][5] ALS is a critical enzyme found in plants and microorganisms but not in animals. The enzyme catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine (B10760876), and isoleucine. This pathway is fundamental for protein synthesis and, consequently, for cell division and plant growth. By targeting this enzyme, this compound effectively disrupts these vital processes in susceptible plants.

Core Mechanism of Inhibition

The herbicidal activity of this compound stems from its ability to specifically and potently inhibit ALS. Following absorption through the roots and foliage, the herbicide is translocated systemically through both the xylem and phloem to the plant's growing points, where it exerts its effect.

The mechanism unfolds as follows:

-

Binding to the Enzyme: this compound binds to the ALS enzyme at or near the active site. This binding physically obstructs the enzyme's natural substrates—pyruvate (B1213749) and 2-ketobutyrate—from entering the catalytic site.

-

Inhibition of Amino Acid Synthesis: The blockage of the active site prevents the condensation of two pyruvate molecules to form α-acetolactate (a precursor to valine and leucine) and the condensation of pyruvate with α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).

-

Cessation of Growth: The resulting deficiency in these essential amino acids halts protein synthesis. This disruption is most pronounced in the meristematic tissues (growing points), leading to a rapid cessation of cell division and overall plant growth.

-

Phytotoxic Effects: While the primary effect is the starvation of branched-chain amino acids, a cascade of secondary responses develops, leading to visual injury symptoms such as chlorosis, stunting, and eventual necrosis and plant death.

Research indicates that the herbicide-binding site on ALS may have evolved from the binding site for a quinone substrate in the related enzyme, pyruvate oxidase. Some studies also suggest that ALS-inhibiting herbicides may bind to the enzyme's regulatory site, where the feedback inhibitors valine and leucine normally bind.

Quantitative Inhibition Data

The potency of this compound is quantified by its 50% inhibitory concentration (I₅₀), which represents the concentration of the herbicide required to reduce the activity of the ALS enzyme by half. This value is a critical measure of the enzyme's sensitivity to the inhibitor.

| Plant Species | Biotype | I₅₀ Value (nM) | Notes |

| Hydrilla (Hydrilla verticillata) | Susceptible | 22 | In vitro assay. |

| Water Plantain (Alisma plantago-aquatica) | Susceptible (AN1) | ~10 | In vitro assay. |

| Water Plantain (Alisma plantago-aquatica) | Resistant (CU1) | >10,000 | In vitro assay, demonstrating target-site resistance. |

| Water Plantain (Alisma plantago-aquatica) | Resistant (CU2) | ~100-1,000 | In vitro assay, showing intermediate resistance. |

| Arrowhead (Sagittaria trifolia) | Susceptible | 60 | In vitro assay. |

| Arrowhead (Sagittaria trifolia) | Resistant (HLJ-1) | >3,000 | Resistance ratio of >50-fold compared to susceptible. |

| Shepherd's-Purse (Capsella bursa-pastoris) | Susceptible | - | The resistant population was 969-fold more resistant than the susceptible population in whole-plant assays. |

Note: I₅₀ values can vary depending on the specific assay conditions and the plant species.

Experimental Protocols

The in vitro acetolactate synthase (ALS) activity assay is a cornerstone technique for studying the inhibitory effects of herbicides like this compound.

Protocol: In Vitro ALS Activity Assay

This protocol is a generalized procedure based on methodologies described in the literature.

1. Enzyme Extraction:

-

Harvest 1-2 grams of fresh, young leaf tissue from the target plant species.

-

Freeze the tissue immediately in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powder to a pre-chilled tube containing 5-10 mL of extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM sodium pyruvate, 10 mM MgCl₂, 10% v/v glycerol, 1 mM dithiothreitol, and 10 µM FAD).

-

Homogenize the mixture on ice.

-

Centrifuge the homogenate at approximately 20,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract. Keep it on ice.

-

Determine the protein concentration of the extract using a standard method, such as the Bradford assay.

2. Enzyme Assay:

-

Prepare a reaction mixture in microcentrifuge tubes. A typical reaction mixture (total volume ~500 µL) contains:

-

Assay Buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0)

-

Substrate: 20 mM pyruvate

-

Cofactors: 0.5 mM thiamine (B1217682) pyrophosphate (TPP), 1 mM MgCl₂, 10 µM FAD

-

Varying concentrations of this compound (dissolved in a suitable solvent like acetone (B3395972) or DMSO, with a final solvent concentration below 1% in the assay).

-

Enzyme extract (add last to initiate the reaction).

-

-

Include control reactions: a "no enzyme" control and a "no inhibitor" control.

-

Incubate the reaction mixtures in a water bath at 37°C for 60 minutes.

3. Product Detection (Acetoin Formation):

-

Stop the reaction by adding 50 µL of 6N H₂SO₄. This acidic step also initiates the non-enzymatic decarboxylation of the product, α-acetolactate, to acetoin.

-

Incubate the tubes at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

Add 500 µL of a freshly prepared solution of 0.5% (w/v) creatine.

-

Add 500 µL of a freshly prepared solution of 5% (w/v) α-naphthol (dissolved in 2.5 N NaOH).

-

Vortex the tubes and incubate them at 60°C for another 15 minutes to allow for color development. The reaction between acetoin, creatine, and α-naphthol produces a red-colored complex.

-

Centrifuge the tubes to pellet any precipitate.

-

Measure the absorbance of the supernatant at 525-530 nm using a spectrophotometer.

4. Data Analysis:

-

Subtract the absorbance of the "no enzyme" control from all other readings.

-

Express the ALS activity as a percentage of the "no inhibitor" control.

-

Plot the percentage of ALS activity against the logarithm of the this compound concentration.

-

Determine the I₅₀ value by fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

Biochemical Pathway

Caption: Branched-chain amino acid biosynthesis pathway inhibited by this compound.

Experimental Workflow

References

- 1. This compound | C16H18N4O7S | CID 54960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apms.org [apms.org]

- 3. pomais.com [pomais.com]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Bensulfuron-methyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bensulfuron-methyl in various organic solvents. The information is intended to support research, development, and formulation activities involving this active ingredient.

Introduction

This compound is a selective sulfonylurea herbicide used for the control of a wide range of broadleaf weeds and sedges in crops such as rice and wheat. Its effectiveness and formulation characteristics are significantly influenced by its solubility in different solvent systems. Understanding the solubility profile of this compound is crucial for developing stable and efficacious formulations, as well as for designing analytical methods and predicting its environmental fate.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents has been determined and is summarized in the table below. These values are essential for solvent selection in formulation development, analytical standard preparation, and extraction procedures.

| Organic Solvent | Solubility (mg/L) |

| Dichloromethane | 11720[1][2] |

| Acetonitrile (B52724) | 5380[1][2] |

| Ethyl Acetate | 1660[1] |

| Acetone | 1380 |

| Methanol | 990 |

| Xylene | 280 |

| Hexane | 3.1 |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (125,000 mg/L) |

Experimental Protocols for Solubility Determination

While specific experimental details for the generation of the above data are not exhaustively published in a single source, a standard and widely accepted methodology for determining the solubility of chemical compounds like this compound is the Shake-Flask Method , as outlined in OECD Guideline 105. This is followed by quantitative analysis of the saturated solution, typically using High-Performance Liquid Chromatography (HPLC).

Principle of the Shake-Flask Method

The shake-flask method is a classical technique for determining the solubility of a substance in a given solvent. It involves saturating the solvent with the solute by agitation until equilibrium is reached. The concentration of the solute in the saturated solution is then measured, which represents its solubility at the experimental temperature.

Materials and Equipment

-

This compound: Analytical standard of known purity.

-

Solvents: HPLC-grade organic solvents as listed in the data table.

-

Glassware: Volumetric flasks, screw-capped vials or flasks, centrifuge tubes.

-

Equipment: Analytical balance, mechanical shaker or agitator, temperature-controlled water bath or incubator, centrifuge, filtration apparatus (e.g., syringe filters), HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

Experimental Procedure

-

Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume of the organic solvent in a glass flask. The use of an excess ensures that the solution becomes saturated.

-

The flask is tightly sealed to prevent solvent evaporation.

-

The mixture is agitated in a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the time required to reach equilibrium, which is typically 24 to 48 hours.

-

-

Phase Separation:

-

After the equilibration period, the suspension is allowed to stand to let the undissolved solid settle.

-

To ensure complete separation of the solid and liquid phases, the mixture is centrifuged at a high speed.

-

-

Sample Collection and Preparation:

-

A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn.

-

The aliquot is filtered through a membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

The filtered saturated solution is then accurately diluted with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis by HPLC

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.

-

Column: A reverse-phase C18 column is commonly used for the analysis of sulfonylurea herbicides.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water (often with a pH modifier like formic acid) is typically used. The exact composition is optimized to achieve good separation and peak shape.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 240 nm).

-

Injection Volume: A fixed volume (e.g., 10 or 20 µL) of the prepared sample is injected.

-

-

Calibration:

-

A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.

-

These standards are injected into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

-

Sample Analysis and Calculation:

-

The diluted sample of the saturated solution is injected into the HPLC system.

-

The peak area of this compound in the sample is measured.

-

The concentration of this compound in the diluted sample is determined from the calibration curve.

-

The solubility of this compound in the original undiluted saturated solution is then calculated by taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Solubility Determination of this compound.

References

Methodological & Application

Application Notes and Protocols for Bensulfuron-methyl in Rice Paddy Fields

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide for the use of Bensulfuron-methyl in rice paddy fields for research and developmental purposes. The information compiled is based on a thorough review of existing literature and is intended to ensure safe and effective application, as well as accurate experimental design and data collection.

Herbicide Profile: this compound

This compound is a selective, systemic sulfonylurea herbicide widely used for the control of broadleaf weeds and sedges in rice cultivation.[1] It is effective at low application rates and offers good crop safety for rice.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | methyl α-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-o-toluate |

| CAS Number | 83055-99-6 |

| Molecular Formula | C₁₆H₁₈N₄O₇S |

| Molecular Weight | 410.4 g/mol |

| Formulation | Commonly available as 10% Wettable Powder (WP) and 60% Dry Flowable (DF) |

| Water Solubility | 2.7 mg/L at 20°C |

| Mode of Action | Inhibition of acetolactate synthase (ALS) enzyme[2][3] |

Mechanism of Action

This compound is absorbed by the roots and foliage of target weeds and translocated to the meristematic tissues.[2] It inhibits the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). This inhibition halts cell division and plant growth, leading to weed death. Rice plants can rapidly metabolize this compound into inactive compounds, ensuring crop safety.

Caption: Mechanism of action of this compound in weeds.

Application Protocol for Rice Paddy Fields

This protocol is intended for experimental field trials. Adherence to these guidelines is crucial for obtaining reliable and reproducible data.

Experimental Design

-

Plot Size: Minimum of 3 x 5 meters.

-

Replication: Minimum of three replications for each treatment.

-

Treatments: Include an untreated control, a hand-weeded control, and various application rates of this compound.

-

Randomization: Employ a randomized complete block design (RCBD).

Application Parameters

Table 2: Recommended Application Rates and Timing for this compound in Rice

| Formulation | Application Rate (Active Ingredient) | Application Timing | Target Weeds |

| This compound 10% WP | 150 - 300 g/ha | Pre-emergence or early post-emergence (2-3 leaf stage of weeds) | Duckweed, barnyard flatsedge, purple nutsedge, and other annual broadleaf weeds and sedges |

| This compound 60% DF | 40 g/acre | 15-20 days after transplanting | Sedges and non-grassy broadleaf weeds |

| This compound 0.6% + Pretilachlor 6.0% GR | 4 kg/acre | Within 8 days of transplanting | Mixed population of grasses, sedges, and broadleaf weeds |

Note: Always refer to the product label for specific instructions as rates may vary based on soil type, weed infestation, and environmental conditions.

Application Procedure

-

Field Preparation: Ensure the paddy field is well-puddled and leveled.

-

Water Management: Maintain a water layer of 3-5 cm in the field at the time of application. This water level should be maintained for at least 7 days after application.

-

Herbicide Preparation:

-

For Wettable Powders (WP) and Dry Flowables (DF): Prepare a spray solution by mixing the required amount of herbicide with water. A typical spray volume is 200-500 liters per hectare.

-

For Granules (GR): Mix the granules with sand (e.g., 12 kg sand/acre) for uniform broadcasting.

-

-

Application:

-

Spraying: Use a calibrated knapsack sprayer with a flat fan nozzle for uniform application.

-

Broadcasting: Broadcast the granule-sand mixture evenly across the field.

-

-

Post-Application: Do not drain the field or allow water to flow in for at least 7 days to ensure herbicide efficacy.

Experimental Protocols

Efficacy Assessment

-

Weed Density and Biomass:

-

Place a 0.5 m x 0.5 m quadrat at two random locations within each plot.

-

Count the number of individual weeds of each species within the quadrat.

-

Collect the above-ground weed biomass from the quadrat, dry it in an oven at 70°C for 72 hours, and record the dry weight.

-

Conduct assessments at 30 and 60 days after sowing (DAS) or transplanting (DAT).

-

-

Weed Control Efficiency (WCE):

-

Calculate WCE using the following formula: WCE (%) = [(DMC - DMT) / DMC] x 100 Where: DMC = Dry matter of weeds in the control plot DMT = Dry matter of weeds in the treated plot

-

Crop Safety Assessment

-

Phytotoxicity Ratings: Visually assess the rice crop for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis, at 7, 14, and 28 days after application. Use a rating scale of 0-10 (0 = no injury, 10 = complete kill).

-

Yield Parameters: At harvest, measure plant height, number of tillers per hill, panicle length, number of grains per panicle, 1000-grain weight, and grain yield from a designated harvest area within each plot.

Residue Analysis Protocol

This protocol outlines the methodology for determining this compound residues in paddy water, soil, and rice plants.

Caption: General workflow for this compound residue analysis.

-

Sample Collection:

-

Water: Collect water samples from the paddy field in amber glass bottles.

-

Soil: Collect soil samples from the top 15 cm layer from multiple locations within each plot and create a composite sample.

-

Rice Plant: Collect representative samples of rice straw and grain at harvest.

-

-

Sample Preparation and Extraction:

-

Water: Extract with methylene (B1212753) chloride.

-

Soil: Extract with an alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v).

-

Rice Plant: Homogenize and extract with alkaline methylene chloride. For UPLC-MS/MS analysis, homogenization in acetonitrile (B52724) can be used.

-

-

Cleanup:

-

Pass the extracts through a Florisil column for cleanup to remove interfering substances.

-

For UPLC-MS/MS, a solid-phase extraction (SPE) with a PSA (primary secondary amine) cartridge can be employed.

-

-

Instrumental Analysis:

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD):

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Water-methanol (30:70, v/v).

-

Flow Rate: 0.5 mL/min.

-

Detector: UV detector at 238 nm.

-

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity.

-

-

Quantification:

-

Use an external standard method for quantification. Prepare a calibration curve with certified reference standards of this compound.

-

Table 3: Summary of Residue Analysis Parameters

| Matrix | Extraction Solvent | Cleanup Method | Analytical Method |

| Paddy Water | Methylene chloride | - | HPLC-UVD or LC-MS/MS |

| Soil | Acetonitrile-methylene chloride (1:1, v/v), alkaline | Florisil column | HPLC-UVD or LC-MS/MS |

| Rice Plant | Alkaline methylene chloride or acetonitrile | Florisil column or PSA SPE | HPLC-UVD or UPLC-MS/MS |

Environmental Fate and Safety

-

Soil Dissipation: this compound is not expected to persist long in soil. The half-life under aerobic conditions is relatively short. Photodegradation on the soil surface follows first-order kinetics, with half-lives varying depending on soil type and light conditions.

-

Aquatic Toxicity: this compound is toxic to aquatic life with long-lasting effects. Care must be taken to avoid contamination of water bodies.

-

Crop Rotation: Due to its relatively short soil half-life, crops like maize, soybeans, and cotton can be safely planted 3 months after application.

-

Human Safety: this compound has low acute toxicity to mammals. However, it may cause an allergic skin reaction. Standard personal protective equipment (long-sleeved shirt, long pants, chemical-resistant gloves, shoes, and socks) should be worn during handling and application.

Data Presentation

All quantitative data from efficacy trials, crop safety assessments, and residue analyses should be subjected to appropriate statistical analysis (e.g., ANOVA, mean separation tests) to determine significant differences between treatments. Results should be presented in clearly structured tables and graphs.

References

Application Notes and Protocols: Preparation of Bensulfuron-methyl Stock Solutions for Laboratory Use

Introduction

Physicochemical Properties

Bensulfuron-methyl is a white to pale yellow, odorless solid. Understanding its physical and chemical properties, particularly its solubility and stability, is crucial for selecting the appropriate solvent and storage conditions.

Table 1: Physicochemical Data for this compound

| Property | Value | Citations |

| Molecular Formula | C₁₆H₁₈N₄O₇S | |

| Molecular Weight | 410.4 g/mol | |

| Melting Point | 185-188 °C | |

| Appearance | White to pale yellow odorless solid | |

| Solubility in Water (20-25°C) | pH-dependent: 2.9 mg/L (pH 5), 1200 mg/L (pH 8) | |

| Solubility in Organic Solvents (20°C) | Dichloromethane: 11720 mg/L Acetonitrile (B52724): 5380 mg/L Ethyl Acetate (B1210297): 1660 mg/L Acetone: 1380 mg/L Methanol: 990 mg/L Xylene: 280 mg/L Hexane: 3.1 mg/L DMSO: Slightly soluble | |

| Stability | Stable in dry conditions. In aqueous solution, stability is pH-dependent; it is stable in slightly alkaline (pH 8) conditions but degrades in acidic solutions. The hydrolysis rate is minimal around pH 8. |

Safety and Handling Precautions

This compound can be hazardous if not handled properly. It may be harmful if swallowed, can cause serious eye irritation, and may lead to an allergic skin reaction. Adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber).

-

Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.

-

Storage (Solid): Store the solid this compound powder in its original, tightly sealed container in a cool (0-6°C recommended), dry, and well-ventilated place away from light.

-

Storage (Solutions): Store stock solutions at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in Acetonitrile

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions. Acetonitrile is chosen as the solvent due to the high solubility of this compound in it.

Materials and Equipment:

-

This compound (solid, ≥95% purity)

-

Acetonitrile (ACS grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Weighing paper or boat

-

Spatula

-

Volumetric flask (e.g., 10 mL, Class A)

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sterile syringe filters (0.22 µm, PTFE for organic solvents)

-

Sterile microcentrifuge tubes or cryovials for aliquoting

-

Required PPE (lab coat, gloves, safety glasses)

Step-by-Step Procedure:

-

Calculate the Required Mass:

-

Use the following formula to determine the mass of this compound needed:

-

Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

-

For a 10 mL of 10 mM solution:

-

Mass (g) = 0.010 mol/L × 0.010 L × 410.4 g/mol = 0.004104 g

-

Therefore, you will need to weigh 4.1 mg of this compound.

-

-

-

Weigh the Compound:

-

Tare the analytical balance with a clean piece of weighing paper or a weigh boat.

-

Carefully weigh out exactly 4.1 mg of this compound powder. Record the actual weight.

-

-

Dissolve the Compound:

-

Transfer the weighed powder into a 10 mL volumetric flask.

-

Add approximately 7-8 mL of acetonitrile to the flask.

-

Cap the flask and vortex gently until all the solid has completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

-

Once dissolved, add acetonitrile to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

-

-

Sterilization (Optional):

-

For applications in sterile cell culture or biological assays, the stock solution must be sterilized.

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm PTFE syringe filter to the syringe.

-

Dispense the solution through the filter into a sterile container. Note: Do not use surfactant-free cellulose (B213188) acetate (SFCA) or other non-solvent-resistant filters, as they will be degraded by acetonitrile.

-

-

Aliquot and Store:

-

Dispense the stock solution into sterile, light-protecting (amber) or covered cryovials in volumes appropriate for single experiments (e.g., 100 µL or 500 µL).

-

Label each aliquot clearly with the compound name, concentration (10 mM), solvent (Acetonitrile), preparation date, and your initials.

-

Store the aliquots at -20°C .

-

Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the concentrated stock solution into the appropriate experimental buffer or cell culture medium.

Procedure:

-

Calculate the Dilution:

-

Use the M₁V₁ = M₂V₂ formula, where:

-

M₁ = Concentration of the stock solution (e.g., 10 mM)

-

V₁ = Volume of the stock solution to add (the unknown)

-

M₂ = Desired final concentration of the working solution (e.g., 10 µM)

-

V₂ = Final volume of the working solution (e.g., 1 mL)

-

-

Example: To make 1 mL of a 10 µM working solution from a 10 mM stock:

-

V₁ = (10 µM × 1 mL) / 10,000 µM = 0.001 mL = 1 µL

-

-

Add 1 µL of the 10 mM stock solution to 999 µL of your experimental medium.

-

-

Important Considerations:

-

Solvent Effects: Ensure the final concentration of the organic solvent (e.g., acetonitrile or DMSO) in the working solution is low enough (typically <0.5%) to not affect the experimental system. Always run a vehicle control (medium with the same final concentration of solvent) in your experiments.

-

Aqueous Stability: this compound is most stable in slightly alkaline aqueous solutions (pH ~8). If using acidic buffers, prepare the working solution immediately before use as the compound will degrade over time.

-

Diagrams and Workflows

The following diagrams illustrate the key processes for preparing this compound stock solutions.

Caption: Workflow for preparing this compound stock solution.

Caption: Logic diagram for selecting an appropriate solvent.

References

- 1. BMC Việt Nam - Nhà sản xuất thuốc bảo vệ thực vật số 1 Việt Nam [bmcgroup.com.vn]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. This compound 10% WP: A Selective Systemic Herbicide for Weed Control [smagrichem.com]

- 4. This compound | C16H18N4O7S | CID 54960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bensulfuron methyl | 83055-99-6 [chemicalbook.com]

Application Notes and Protocols for Bensulfuron-methyl in Wheat Weed Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bensulfuron-methyl, a selective sulfonylurea herbicide, for the effective control of broadleaf weeds in wheat (Triticum aestivum L.). This document includes detailed experimental protocols for efficacy and phytotoxicity evaluation, a summary of quantitative data, and a description of its mode of action.

Introduction

This compound is a systemic herbicide that is effective at low use rates for the control of a wide range of annual and perennial broadleaf weeds and sedges in cereal crops, including wheat.[1][2][3] It is absorbed through both the foliage and roots of the target weeds and translocates to the meristematic tissues.[4] Its selectivity in wheat is due to the crop's ability to rapidly metabolize the active ingredient into non-herbicidal compounds.[4]

Mode of Action

This compound belongs to the Group 2 (WSSA) or Group B (HRAC) herbicides. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthesis pathway of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of this enzyme leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds. Symptoms of phytotoxicity in susceptible plants, such as chlorosis and necrosis, typically appear within 5-14 days of application.

Caption: this compound inhibits the ALS enzyme, blocking essential amino acid synthesis and leading to weed death.

Application Recommendations

Application Rates and Timing

For effective control of susceptible broadleaf weeds in winter wheat, this compound (formulated as a 10% Wettable Powder) is typically applied at a rate of 150 to 200 grams of active ingredient per hectare. The application should be made post-emergence when the weeds are in the 2-4 leaf stage. It is crucial to ensure the wheat crop is not under stress from factors such as drought, disease, or extreme temperatures at the time of application to minimize the risk of crop injury.

Weed Spectrum

This compound is effective against a variety of common broadleaf weeds found in wheat fields, including chickweed, lamb's-quarters, and wild mustard. However, its efficacy against grassy weeds is generally poor.

Quantitative Data Summary

The following tables summarize the efficacy of this compound and its tank-mix combinations for weed control in wheat, as well as its phytotoxicity to the crop.

Table 1: Efficacy of this compound on Broadleaf Weeds in Wheat

| Weed Species | Application Rate (g a.i./ha) | Weed Control (%) | Reference |

| Chenopodium album | 150-200 | >85 | |

| Stellaria media | 150-200 | >90 | |

| Sinapis arvensis | 150-200 | >90 | |

| Amaranthus retroflexus | 150-200 | >80 |

Table 2: Efficacy of this compound Tank-Mixes in Wheat

| Tank-Mix Combination | Application Rate (g a.i./ha) | Target Weeds | Weed Control (%) | Wheat Yield Increase (%) | Reference |

| This compound + Metsulfuron-methyl | 30 + 2 | Mixed broadleaf and some grasses | 87-96 | 15-20 | |

| This compound + Clodinafop-propargyl | 4 + 60 | Mixed broadleaf and grassy weeds | 85-95 | 18-25 | |

| This compound + 2,4-D | 4 + 500 | Broad-spectrum broadleaf weeds | >90 | 12-18 |

Table 3: Phytotoxicity of this compound on Wheat Cultivars

| Wheat Cultivar | Application Rate (g a.i./ha) | Phytotoxicity Rating (1-9 scale)* | Yield Reduction (%) | Reference |

| Quartzo | 3.3 | < 2.0 | < 5 | |

| Pioneiro | 3.3 | < 2.0 | < 5 | |

| Various Cultivars | 150-200 | Generally low | < 5 (if not stressed) |

*Phytotoxicity rating where 1 = no effect and 9 = complete plant death.

Experimental Protocols

Protocol for Evaluating Herbicide Efficacy in Wheat (Field Trial)

This protocol outlines a standard methodology for conducting field trials to assess the efficacy of this compound for weed control in wheat.

Caption: Workflow for a standard field trial to evaluate herbicide efficacy.

5.1.1. Experimental Design and Setup

-

Site Selection: Choose a field with a uniform and representative population of the target broadleaf weeds.

-

Experimental Design: Employ a randomized complete block design (RCBD) with a minimum of three to four replications.

-

Plot Size: Establish individual plots of a suitable size (e.g., 3m x 5m) to allow for accurate application and assessment.

-

Treatments: Include a range of this compound application rates, a weedy check (untreated), and a weed-free check (manual weeding).

-

Wheat Sowing: Sow a suitable wheat cultivar at the recommended seed rate and row spacing.

5.1.2. Herbicide Application

-

Timing: Apply this compound post-emergence when the target weeds are at the 2-4 leaf stage and the wheat is at the 2-leaf to flag leaf visible stage.

-

Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform coverage.

-

Application Volume: Apply the herbicide in a sufficient water volume (e.g., 200-400 L/ha) to achieve thorough coverage of the weed foliage.

5.1.3. Data Collection and Analysis

-

Weed Assessment: At 21 and 42 days after treatment (DAT), record weed density (number of plants per m²) and weed biomass (dry weight in g/m²) for each target species.

-

Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = complete plant death) or a 1-9 rating scale.

-

Yield Parameters: At crop maturity, harvest the wheat from a designated area within each plot and measure grain yield ( kg/ha ), 1000-grain weight (g), and other relevant yield components.

-

Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.

Protocol for Evaluating Herbicide Phytotoxicity in Wheat (Greenhouse Assay)

This protocol describes a controlled environment study to assess the phytotoxicity of this compound on different wheat cultivars.

5.2.1. Plant Material and Growth Conditions

-

Cultivars: Select a range of wheat cultivars with varying genetic backgrounds.

-

Potting: Sow 5-10 seeds of each cultivar in pots filled with a sterile potting mix.

-

Growth Environment: Maintain the pots in a greenhouse with controlled temperature (e.g., 20/15°C day/night), light (e.g., 16-hour photoperiod), and humidity.

5.2.2. Herbicide Treatment

-

Growth Stage: Apply this compound when the wheat seedlings have reached the 2-3 leaf stage.

-

Application Rates: Include the recommended field rate, as well as 2x and 4x the recommended rate, along with an untreated control.

-

Application Method: Use a laboratory spray chamber to ensure precise and uniform application.

5.2.3. Assessment and Data Analysis

-

Visual Injury: Rate phytotoxicity symptoms (stunting, chlorosis, necrosis) at 7, 14, and 21 DAT using a 0-100% scale.

-

Growth Measurements: At 21 DAT, measure plant height and harvest the above-ground biomass to determine fresh and dry weights.

-

Data Analysis: Calculate the percent reduction in growth parameters compared to the untreated control and analyze the data statistically.

Crop Rotation and Environmental Fate

This compound has a relatively short soil half-life of 7-14 days under aerobic conditions. However, its persistence can be influenced by soil pH, temperature, and microbial activity. It is important to adhere to recommended crop rotation intervals to avoid injury to sensitive follow crops. For example, crops like maize and soybeans can typically be planted 3 months after application.

Resistance Management

The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes. To mitigate the risk of resistance development, it is recommended to rotate this compound with herbicides from different mode of action groups and to incorporate integrated weed management practices. Several weed species have already developed resistance to ALS-inhibiting herbicides.

Conclusion

This compound is an effective herbicide for the selective control of broadleaf weeds in wheat when applied according to the recommended guidelines. Understanding its mode of action, adhering to appropriate application protocols, and implementing sound resistance management strategies are essential for its sustainable use in wheat production systems. The experimental protocols provided in this document offer a framework for researchers to conduct rigorous evaluations of this compound and other herbicides.

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. Characterization of target-site resistance to ALS-inhibiting herbicides in Ammannia multiflora populations | Weed Science | Cambridge Core [cambridge.org]

- 3. mdpi.com [mdpi.com]

- 4. Efficacy and phytotoxicity of herbicides applied for the handling of weeds that infest wheat - Weed Control Journal [weedcontroljournal.org]

Application Notes: Investigating Bensulfuron-methyl (BSM) Resistance in Weeds

Introduction

Bensulfuron-methyl is a selective, pre- and post-emergence sulfonylurea herbicide widely used for controlling broadleaf weeds and sedges, particularly in rice cultivation.[1][2] It functions by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase, AHAS), which is crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine.[1][3] The prolonged and extensive use of BSM has led to the evolution of resistant weed populations, posing a significant threat to crop production.[4] Understanding the mechanisms of resistance is critical for developing effective weed management strategies.

These application notes provide a comprehensive overview of the techniques and protocols used to study and characterize BSM resistance in weeds. The primary mechanisms of resistance are categorized as Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).

1. Overview of Resistance Mechanisms

-

Target-Site Resistance (TSR): This is the most common mechanism of resistance to ALS inhibitors. It typically involves point mutations in the ALS gene, which alter the enzyme's structure, reducing its binding affinity for the herbicide. Consequently, the enzyme remains functional even in the presence of BSM. Common mutations conferring resistance are found at specific codons, with Proline-197 being a frequent site of substitution (e.g., Pro-197-Ser, Pro-197-Leu, Pro-197-His). Less common TSR mechanisms include overexpression of the ALS gene.

-

Non-Target-Site Resistance (NTSR): NTSR involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. The most significant NTSR mechanism is enhanced herbicide metabolism, where the resistant plant rapidly detoxifies the herbicide into non-phytotoxic compounds. This process is often mediated by large enzyme families, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). Other NTSR mechanisms can include reduced herbicide uptake or translocation and sequestration of the herbicide away from the target site.

Quantitative Data on BSM Resistance

The level of resistance is quantified using a whole-plant dose-response bioassay to determine the herbicide dose required to cause 50% growth reduction (GR₅₀). The Resistance Index (RI) or Resistance Factor (RF) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of a known susceptible population.

Table 1: Dose-Response Data for this compound in Various Weed Species

| Weed Species | Biotype | GR₅₀ (g a.i. ha⁻¹) | Resistance Index (RI/RF) | Reference |

| Ludwigia prostrata | Susceptible (JS-S) | 2.5 | - | |

| Ludwigia prostrata | Resistant (JS-R) | 53.0 | 21.2 | |

| Ammannia auriculata | Susceptible (YZ-S) | 0.18 | - | |

| Ammannia auriculata | Resistant (YZ-1) | 32.96 | 183.1 | |

| Ammannia auriculata | Resistant (YZ-2) | 2.95 | 16.4 | |

| Cyperus difformis | Susceptible (HFLJ1) | 5.23 | - | |

| Cyperus difformis | Resistant (BBHY1) | 67.31 | 12.87 | |

| Sagittaria trifolia | Susceptible | 1.6 | - | |

| Sagittaria trifolia | Resistant (HLJ-1) | >174.0 | 108.8 | |

| Sagittaria trifolia | Resistant (JL-3) | >197.3 | 123.4 | |

| Monochoria vaginalis | Susceptible (Cibodas) | 39.88 | - | |

| Monochoria vaginalis | Resistant (Kedaton) | >1280 | >32.1 |

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is used to determine the level of resistance in a weed population by assessing its response to a range of herbicide doses.

Materials:

-

Seeds from suspected resistant (R) and known susceptible (S) weed populations.

-

Pots or trays filled with appropriate soil mix.

-

Growth chamber or greenhouse with controlled conditions (e.g., 35/25°C day/night temperature, 16h photoperiod).

-

This compound formulation (e.g., 20% WP).

-

Cabinet sprayer with a flat-fan nozzle.

-

Deionized water, acetone (B3395972) (for herbicide stock solution).

-

Analytical balance.

Procedure:

-

Plant Growth:

-

Germinate seeds of both S and R populations in petri dishes or directly in pots.

-

Transplant uniform seedlings (e.g., 2-3 leaf stage) into pots, thinning to a consistent number (e.g., 4-5 plants per pot) before treatment.

-

Grow plants in a controlled environment until they reach the target growth stage (e.g., 3-4 leaf stage).

-

-

Herbicide Preparation:

-

Prepare a stock solution of this compound.

-

Create a series of dilutions to achieve a range of application rates. For R populations, this range will be significantly higher than for S populations (e.g., S: 0, 0.05, 0.25, 1.2, 6, 30 g a.i. ha⁻¹; R: 0, 7.5, 30, 120, 480, 1920 g a.i. ha⁻¹). An untreated control (0 rate) must be included for each population.

-

-

Herbicide Application:

-

Calibrate the sprayer to deliver a specific volume (e.g., 118 L ha⁻¹).

-

Spray the plants uniformly with the prepared herbicide solutions.

-

-

Data Collection and Analysis:

-

Return plants to the growth chamber for 21 days.

-

Assess plant mortality or injury visually.

-

Harvest the above-ground biomass from each pot.

-

Determine the fresh weight, then dry the biomass in an oven (e.g., 70°C for 72 hours) to measure the dry weight.

-

Express the biomass as a percentage of the untreated control for each population.

-

Analyze the data using a log-logistic regression model to calculate the GR₅₀ value.

-